2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
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Overview
Description
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a chemical compound with the molecular formula C3F7IO. It is known for its unique structure, which includes both iodine and fluorine atoms, making it a valuable compound in various chemical reactions and applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane typically involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent the decomposition of the reactants and the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reactants and the product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed:
Oxidation: Formation of iodinated and fluorinated aldehydes or ketones.
Reduction: Formation of partially or fully deiodinated products.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing iodine and fluorine atoms into molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. The compound can interact with molecular targets such as enzymes and proteins, altering their activity and function. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms.
Comparison with Similar Compounds
- 1-Iodo-2-(trifluoromethoxy)tetrafluoroethane
- 2-Bromo-1-(trifluoromethoxy)tetrafluoroethane
- 2-Chloro-1-(trifluoromethoxy)tetrafluoroethane
Comparison: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution and oxidative addition reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOEAIUILBLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(OC(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382142 |
Source
|
Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-52-0 |
Source
|
Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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